2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
Description
Properties
Molecular Formula |
C12H14ClF2N3O |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H13F2N3O.ClH/c1-8-10(7-17(16-8)12(13)14)15-6-9-4-2-3-5-11(9)18;/h2-5,7,12,15,18H,6H2,1H3;1H |
InChI Key |
QXRIZQFJHXJEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Regioselectivity
A critical challenge in pyrazole synthesis is controlling substituent positioning. Search result reports that adjusting reaction temperatures and catalyst loadings minimizes isomer formation. For example, maintaining the condensation phase at -30°C reduces byproducts such as 5-(difluoromethyl) isomers, achieving a 95:5 ratio of desired to undesired products. Similarly, Search result highlights the role of dimethyl sulfoxide (DMSO) and iodine in promoting cyclization selectivity, yielding 3,5-diarylpyrazoles with >90% regiochemical fidelity.
The introduction of the aminomethylphenol group requires coupling the pyrazole amine with a phenolic aldehyde. Search result outlines a method for synthesizing analogous structures, where 3-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol is formed via Schiff base formation between 1-ethyl-4-methylpyrazol-3-amine and 2-hydroxybenzaldehyde. This approach is adaptable to the target compound by substituting 1-ethyl-4-methylpyrazole with 1-(difluoromethyl)-3-methylpyrazole-4-amine.
Condensation and Reduction
The reaction typically proceeds in two phases:
- Imine Formation : The pyrazole amine reacts with 2-hydroxybenzaldehyde in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) under reflux conditions. Acid catalysts such as HCl or acetic acid accelerate Schiff base formation.
- Reduction : The resulting imine is reduced to a secondary amine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Search result validates this step, demonstrating that NaBH₄ in methanol/water efficiently reduces analogous imines at room temperature.
Post-reduction, the crude product is purified via recrystallization or column chromatography. Search result emphasizes the use of aqueous ethanol (35–65%) for recrystallization, which enhances purity by removing unreacted aldehydes or amines.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt. This is achieved by treating the amine with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or dichloromethane. Search result specifies that slow addition of 2 M HCl to the amine solution at 20°C precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum. The choice of solvent impacts crystal morphology and solubility; for instance, Search result notes that trituration with diethyl ether yields fine crystalline powders with high stability.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from literature-derived methods:
Mechanistic Insights and Side Reactions
The regioselectivity of pyrazole formation is governed by electronic and steric factors. Search result proposes that electron-withdrawing groups (e.g., difluoromethyl) direct hydrazine attack to the less hindered position, favoring 1,3-substitution. Competing pathways, such as 1,5-cyclization, are suppressed by low-temperature conditions. Side reactions during imine reduction include over-reduction to primary amines, which is mitigated by using NaBH₃CN as a milder reductant.
Scalability and Industrial Relevance
The methodologies described are scalable to industrial production. Search result reports pilot-scale synthesis of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 75–80% yield, highlighting the feasibility of kilogram-scale reactions. Continuous flow systems could further enhance efficiency, as suggested by Search result for analogous pyrazole syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a difluoromethyl group attached to a pyrazole ring, linked to a phenolic group via an aminomethyl connection. The hydrochloride form enhances its solubility and stability, making it suitable for diverse applications in medicinal chemistry and biochemistry.
Synthesis Methods:
- Difluoromethylation of Pyrazole Derivatives: A common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions.
- Nucleophilic Substitution Reactions: These reactions can yield various substituted derivatives, including quinone derivatives from oxidation processes.
Biological Activities
Preliminary studies indicate that 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride exhibits significant biological activity, particularly in the following areas:
Medicinal Chemistry
- Anti-inflammatory Properties: The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity: Initial studies show that it may interact with specific proteins involved in cancer progression, indicating its potential as an anticancer agent .
Biochemical Probes
- The unique structure allows it to serve as a biochemical probe for studying enzyme interactions and cellular pathways. Its difluoromethyl group enhances binding affinity to certain enzymes and receptors, modulating their activity .
Case Studies
Case Study 1: Inhibition of Enzymatic Activity
Research demonstrated that the compound inhibits specific enzymes involved in cellular signaling pathways related to cancer. For instance, its interaction with PKMYT1 has been shown to affect CDK1 phosphorylation, making it a candidate for targeted cancer therapies .
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound significantly reduces pro-inflammatory cytokine production in macrophages, suggesting its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl-pyrazole core but lacks the phenol group.
4-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol is unique due to the presence of both the difluoromethyl-pyrazole core and the phenol group, which confer distinct chemical and biological properties.
Biological Activity
2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol; hydrochloride, a novel compound, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is CHClFNO, with a molecular weight of 289.71 g/mol. The difluoromethyl group attached to a pyrazole ring enhances its interaction with biological targets, potentially increasing binding affinity to enzymes and receptors. The hydrochloride form improves solubility and stability, facilitating its use in various applications .
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | 2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol; hydrochloride |
| CAS Number | 1856065-36-5 |
Synthesis
The synthesis of this compound typically involves the difluoromethylation of a pyrazole derivative. A common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions. This process can yield various substituted derivatives, which may exhibit distinct biological activities.
Anticancer Properties
Preliminary studies have indicated that 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol; hydrochloride may possess anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by modulating specific signaling pathways. For instance, pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. This property could make it a candidate for treating inflammatory diseases .
Enzyme Interaction
Research indicates that the difluoromethyl group enhances binding affinity to certain enzymes, potentially influencing their activity. For example, studies on similar pyrazole derivatives have demonstrated their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various pyrazole derivatives against phytopathogenic fungi. Compounds structurally related to 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol showed significant inhibition of fungal growth, indicating potential agricultural applications .
- Antimalarial Activity : Another investigation focused on chloroquine-pyrazole analogues demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. The results suggest that modifications in the pyrazole structure can lead to enhanced efficacy against malaria .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid byproducts from competing nucleophilic sites.
Basic: How can structural characterization of this compound be rigorously validated?
Methodological Answer:
Combine multiple analytical techniques:
X-ray crystallography : Resolve dihedral angles between the pyrazole, phenol, and substituents (e.g., difluoromethyl group). For example, pyrazole-phenol dihedral angles in related compounds range from 16.8° to 51.7°, influencing molecular packing .
NMR spectroscopy :
- H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methylene bridge (δ ~4.2 ppm), and NH/OH signals (broad, δ ~5–6 ppm).
- F NMR: Confirm difluoromethyl group (δ -110 to -120 ppm, split due to coupling) .
Mass spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic patterns consistent with Cl (for hydrochloride) and F atoms.
Data Cross-Validation : Compare experimental results with computational models (e.g., DFT for NMR chemical shifts) .
Advanced: What mechanistic role does the difluoromethyl group play in biological or chemical activity?
Methodological Answer:
The difluoromethyl group ():
- Electron-withdrawing effects : Modulates electron density on the pyrazole ring, altering reactivity in hydrogen-bonding or π-π stacking interactions .
- Metabolic stability : Fluorination reduces susceptibility to oxidative degradation, as shown in pharmacokinetic studies of fluorinated analogs .
- Bioactivity : Compare IC values of difluoromethyl vs. non-fluorinated analogs in enzyme inhibition assays (e.g., antioxidant activity via DPPH radical scavenging) .
Q. Experimental Design :
- Synthesize analogs with , , or substituents.
- Assess bioactivity in cell-based assays (e.g., anti-inflammatory or antimicrobial models) .
Advanced: How do environmental factors influence the compound’s stability and degradation pathways?
Methodological Answer:
Design environmental fate studies using:
Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25–50°C for 72 hours. Monitor degradation via HPLC. Hydrolysis is likely at the methylene bridge or pyrazole ring under acidic/basic conditions .
Photodegradation : Expose to UV light (254–365 nm) and analyze photoproducts via LC-MS. Fluorinated groups may reduce photolytic degradation compared to non-fluorinated analogs .
Q. Key Metrics :
- Crystallographic R-factor: Aim for <0.05 (e.g., 0.038 in related pyrazole structures) .
- Dihedral angles: Report deviations between aromatic rings to inform structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
